molecular formula C21H26N2O3S B4778450 N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide

N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide

Cat. No. B4778450
M. Wt: 386.5 g/mol
InChI Key: LRBKMUBIBNPWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide, also known as AZD6244, is a small molecule inhibitor of the mitogen-activated protein kinase (MAPK) pathway. It was first developed by AstraZeneca and is currently being investigated as a potential treatment for various types of cancer.

Mechanism of Action

N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide acts as a selective inhibitor of the MAPK pathway by binding to and inhibiting the activity of the MAP kinase kinase (MEK) enzyme. This prevents the activation of downstream signaling pathways that promote cell growth and proliferation, ultimately leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of angiogenesis (the formation of new blood vessels to support tumor growth).

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide in lab experiments is its selectivity for the MAPK pathway, which allows for targeted inhibition of cancer cell growth without affecting normal cells. However, one limitation is that its effectiveness may be limited by the development of drug resistance in cancer cells over time.

Future Directions

There are several potential future directions for research on N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide, including:
1. Evaluation of its efficacy in combination with other cancer treatments, such as chemotherapy and immunotherapy.
2. Investigation of its potential use in the treatment of other types of cancer, such as colorectal cancer and ovarian cancer.
3. Development of more potent and selective MEK inhibitors based on the structure of this compound.
4. Exploration of the role of the MAPK pathway in other disease processes, such as inflammation and neurodegenerative disorders.
In conclusion, this compound is a promising small molecule inhibitor of the MAPK pathway that has shown potential for the treatment of various types of cancer. Further research is needed to fully understand its mechanism of action and potential applications in cancer treatment and other disease processes.

Scientific Research Applications

N-[4-(1-azepanylcarbonyl)phenyl]-N,4-dimethylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for its potential use in the treatment of various types of cancer, including melanoma, pancreatic cancer, and non-small cell lung cancer. It has been shown to inhibit the activity of the MAPK pathway, which is often dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation.

properties

IUPAC Name

N-[4-(azepane-1-carbonyl)phenyl]-N,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-17-7-13-20(14-8-17)27(25,26)22(2)19-11-9-18(10-12-19)21(24)23-15-5-3-4-6-16-23/h7-14H,3-6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRBKMUBIBNPWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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